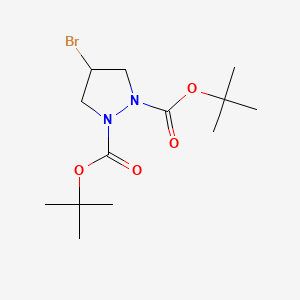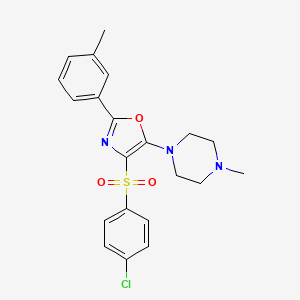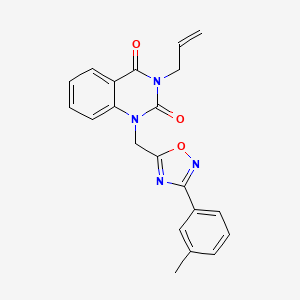![molecular formula C8H7BrO2S B2787525 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 1171926-76-3](/img/structure/B2787525.png)
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the bromination of 2,3-dihydrobenzo[b]thiophene followed by oxidation of the resulting product. The starting materials are 2,3-dihydrobenzo[b]thiophene, Bromine, Acetic acid, and Hydrogen peroxide. The reaction involves two steps:- Bromination of 2,3-dihydrobenzo[b]thiophene using bromine and acetic acid as a solvent to yield 4-bromo-2,3-dihydrobenzo[b]thiophene.
- Oxidation of 4-bromo-2,3-dihydrobenzo[b]thiophene using hydrogen peroxide in the presence of acetic acid to yield this compound.
Chemical Reactions Analysis
Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides .
Mode of Action
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This reaction affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Result of Action
The result of the action of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is the successful development of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . These compounds have significant applications in many biologically active compounds .
Advantages and Limitations for Lab Experiments
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. It is a reactive compound that can interact with other molecules in the cell, making it difficult to interpret the results of experiments. Additionally, this compound can have off-target effects, leading to unintended consequences.
Future Directions
There are several future directions for research on 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide. One area of interest is the development of this compound-based therapies for cancer and other diseases. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. Additionally, this compound has been found to have neuroprotective effects, suggesting that it may have potential as a therapy for neurodegenerative diseases. Another area of interest is the development of more specific inhibitors of glutathione peroxidase. By targeting this enzyme more specifically, it may be possible to achieve the therapeutic benefits of this compound without the off-target effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. This knowledge will be crucial for the development of effective this compound-based therapies.
Synthesis Methods
The synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the reaction of 4-bromo-2,3-dihydrothiophene with hydrogen peroxide in the presence of a catalyst. The resulting compound is then oxidized with potassium permanganate to yield this compound. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various disease models. Additionally, this compound has been found to scavenge free radicals and protect against oxidative stress. In cancer research, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRJKLRZLDUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2787445.png)



![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2787452.png)
![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)





